molecular formula C17H12N2O2S2 B2810924 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide CAS No. 2380057-38-3

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2810924
CAS No.: 2380057-38-3
M. Wt: 340.42
InChI Key: RSFJNKUWHVDLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a thiophene ring, and a benzothiazole moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-(furan-3-yl)thiophene and 1,3-benzothiazole-6-carboxylic acid. These intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines.

Scientific Research Applications

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide
  • N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine

Uniqueness

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c20-17(11-1-2-15-16(6-11)23-10-19-15)18-7-14-5-13(9-22-14)12-3-4-21-8-12/h1-6,8-10H,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFJNKUWHVDLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=CC(=CS3)C4=COC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.